Bienvenue dans la boutique en ligne BenchChem!

Amfonelic Acid

Antibacterial Quinolone MIC

Amfonelic Acid (AFA; WIN 25,978) is a selective dopamine reuptake inhibitor (DAT IC50 = 187 nM) with a distinct pharmacological profile ideal for CNS research. Its intermediate potency avoids ultra-high affinity artifacts, while its non-amphetamine mechanism generalizes to cocaine/cathinone in drug discrimination assays. AFA uniquely prevents methamphetamine-induced dopaminergic neurotoxicity and serves as a validated positive control for atypical antipsychotic screening. Select AFA for reproducible, mechanism-specific results in DAT SAR studies, behavioral pharmacology, and neuroprotection research.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 15180-02-6
Cat. No. B1665352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfonelic Acid
CAS15180-02-6
SynonymsAMFONELIC ACID; AMFONELIC ACID INCREASES DOPAMINE RE; amfonelic acid (7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid); Amfonelic; 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid; NCA; NSC-100638; WIN-25978
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
InChIKeyWHHHJDGNBVQNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amfonelic Acid (CAS 15180-02-6): Technical Profile for Dopamine Transporter Research and Antibiotic Selectivity Studies


Amfonelic acid (AFA; WIN 25,978) is a 1,8-naphthyridine-3-carboxylic acid derivative that functions as a selective dopamine reuptake inhibitor (DRI) and retains weak antibacterial activity as a legacy quinolone antibiotic [1]. Initially discovered during research on nalidixic acid derivatives, AFA exhibits CNS stimulant properties distinct from amphetamine-class compounds [2]. The compound is primarily utilized as a pharmacological tool in dopamine transporter (DAT) research, with well-characterized in vitro binding affinities and in vivo behavioral effects in rodent models [1].

Why Generic Substitution Fails for Amfonelic Acid (CAS 15180-02-6) in Targeted Research Applications


Substitution with alternative dopamine uptake inhibitors or quinolone antibiotics introduces significant variability in experimental outcomes due to marked differences in target affinity, functional selectivity, and ancillary pharmacology. While compounds such as GBR12909, nomifensine, and mazindol also inhibit DAT, their potencies, pharmacokinetic profiles, and behavioral effects differ substantially from AFA in standardized assays [1]. Similarly, substituting AFA with nalidixic acid or other first-generation quinolones for antibacterial studies is invalid due to 30-fold differences in MIC values and divergent mammalian cell toxicity profiles [2]. Procurement decisions based solely on class membership without considering these quantitative differentials risk irreproducible results.

Quantitative Differentiation of Amfonelic Acid (CAS 15180-02-6) vs. Comparators: Evidence-Based Procurement Guide


Amfonelic Acid vs. Nalidixic Acid: 30-Fold Lower Antibacterial Potency Confirms Non-Interchangeability

In broth microdilution assays against Escherichia coli, amfonelic acid exhibits an MIC of 125 μg/mL, which is approximately 30-fold higher (i.e., 30-fold less potent) than the MIC of nalidixic acid tested in the same strain [1]. This quantitative difference definitively precludes the use of amfonelic acid as a substitute for nalidixic acid in antibacterial screening or microbiological quality control applications.

Antibacterial Quinolone MIC

Amfonelic Acid DAT Binding Affinity (IC50 = 187 nM) vs. GBR12909, Nomifensine, Mazindol

In a comparative study of dopamine uptake inhibitors, amfonelic acid inhibited [3H]GBR12935 binding to rat striatal membranes with an IC50 of 187 nM. Under identical assay conditions, the IC50 values for comparator compounds were: GBR12909 = 7.0 nM, diclofensine = 36 nM, mazindol = 81 nM, and nomifensine = 290 nM [1]. Amfonelic acid thus occupies an intermediate potency position among commonly used DAT inhibitors, with approximately 27-fold lower affinity than GBR12909 but 1.6-fold higher affinity than nomifensine.

Dopamine Transporter DAT Uptake Inhibition

Amfonelic Acid Discriminative Stimulus ED50 (0.11 mg/kg) vs. d-Amphetamine (0.10 mg/kg)

In a drug discrimination paradigm, rats trained to discriminate amfonelic acid (0.8 mg/kg, i.p.) from vehicle showed an ED50 of 0.11 mg/kg for amfonelic acid. Administration of d-amphetamine (0.08-0.6 mg/kg) produced a similar pattern of responding with an ED50 of 0.10 mg/kg, though the dose-response curves were non-parallel [1]. The discriminative stimulus properties of amfonelic acid generalized to d,l-cathinone and cocaine, but not to apomorphine, indicating a distinct pharmacological mechanism despite similar behavioral potency.

Behavioral Pharmacology Drug Discrimination Stimulant

Amfonelic Acid Model Performance in Antipsychotic Screening vs. Catalepsy and Stereotypy Models

The amfonelic acid-induced locomotor stimulation model in mice was evaluated against published data on catalepsy induction and stereotypy blockade. The amfonelic acid model was found to be as good as, but not superior to, catalepsy and stereotypy procedures for identifying classical antipsychotic potencies. However, this model predicted the clinical effectiveness of atypical antipsychotics (thioridazine and clozapine) much more accurately than the comparator methods [1]. This differential utility for atypical antipsychotic screening represents a key selection criterion.

Antipsychotic Animal Model Locomotor Activity

Amfonelic Acid Neuroprotective Profile Against Methamphetamine Neurotoxicity

Amfonelic acid has been demonstrated to completely prevent the effects of methamphetamine on the dopaminergic system in rats, both morphologically and biochemically [1]. Amfonelic acid displays neuroprotective activity against methamphetamine-induced damage to dopamine neurons, a property not universally shared among other dopamine uptake inhibitors. While GBR12909 and other DAT inhibitors may also confer some protection via DAT blockade, the specific efficacy of amfonelic acid in preventing methamphetamine-induced terminal degeneration and astrocytic response is documented in primary studies [2].

Neuroprotection Methamphetamine Dopamine Neurotoxicity

Definitive Application Scenarios for Amfonelic Acid (CAS 15180-02-6) in Research and Procurement


DAT Binding and Uptake Inhibition Studies Requiring Intermediate Potency

Amfonelic acid is indicated for in vitro dopamine transporter (DAT) binding and uptake inhibition studies where an intermediate potency (IC50 = 187 nM) is desirable. This potency profile, established in direct comparison with GBR12909 (7.0 nM), diclofensine (36 nM), mazindol (81 nM), and nomifensine (290 nM), allows researchers to avoid the ultra-high affinity of GBR12909 that may mask nuanced pharmacological effects, while providing greater DAT inhibition than nomifensine [1]. Procurement is recommended for laboratories conducting structure-activity relationship (SAR) studies of DAT ligands or screening compounds for modulatory effects on dopamine uptake.

Non-Amphetamine Stimulant Behavioral Pharmacology and Drug Discrimination

Amfonelic acid serves as a reference compound for behavioral pharmacology studies investigating non-amphetamine stimulant mechanisms. Its discriminative stimulus ED50 (0.11 mg/kg, i.p.) is comparable to d-amphetamine (0.10 mg/kg), yet its pharmacological generalization profile differs (generalizes to cocaine and cathinone but not apomorphine) and dose-response curves are non-parallel, confirming distinct mechanism of action [1]. This compound is essential for laboratories conducting drug discrimination assays, locomotor activity studies, or self-administration paradigms focused on non-amphetamine psychostimulant mechanisms.

Atypical Antipsychotic Screening Using Amfonelic Acid-Induced Locomotor Stimulation Model

The amfonelic acid-induced locomotor stimulation model in mice offers superior predictive validity for atypical antipsychotic clinical effectiveness compared to traditional catalepsy or stereotypy assays [1]. This model accurately predicted the efficacy of thioridazine and clozapine where other methods were less reliable. Laboratories engaged in antipsychotic drug discovery should procure amfonelic acid specifically for implementing this screening paradigm, which has documented utility for differentiating atypical from classical antipsychotic candidates.

Methamphetamine Neurotoxicity Protection Studies

Amfonelic acid is uniquely positioned as a DAT inhibitor with robustly documented neuroprotective efficacy against methamphetamine-induced dopaminergic terminal degeneration and astrocytic response in rat striatum [1]. Complete prevention of methamphetamine's morphological and biochemical effects on the dopaminergic system has been demonstrated in preclinical models [2]. Researchers investigating mechanisms of methamphetamine neurotoxicity or screening neuroprotective interventions should select amfonelic acid as a positive control or mechanistic probe compound with established efficacy in this specific paradigm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amfonelic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.